MDMB-3en-BUTINACA: A Physicochemical and Pharmacological Research Guide
MDMB-3en-BUTINACA: A Physicochemical and Pharmacological Research Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical and pharmacological properties of MDMB-3en-BUTINACA, a synthetic cannabinoid of interest in forensic and pharmacological research. This document summarizes key data in structured tables, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate further investigation of this compound.
Physicochemical Properties
MDMB-3en-BUTINACA is a synthetic cannabinoid receptor agonist (SCRA) characterized by an indazole core. A comprehensive understanding of its physicochemical properties is fundamental for its accurate identification, quantification, and for predicting its behavior in biological systems.
Chemical and Physical Data
The fundamental chemical and physical properties of MDMB-3en-BUTINACA are summarized in the table below. This data is essential for the preparation of standards, analytical method development, and interpretation of experimental results.
| Property | Value | Source |
| Chemical Name | methyl (2S)-2-[[1-(but-3-en-1-yl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | PubChem |
| Molecular Formula | C₁₉H₂₅N₃O₃ | [1][2] |
| Molecular Weight | 343.4 g/mol | [1][2] |
| Appearance | Analytical reference standard available as a solution in acetonitrile. | [1] |
| Solubility | DMF: 20 mg/ml; DMSO: 5 mg/ml; Ethanol: 20 mg/ml | [1] |
| Stability | ≥ 5 years when stored at -20°C | [1] |
| UV λmax | 210, 302 nm | [1] |
| InChI Key | KMTRIILAGPIBSD-MRXNPFEDSA-N | [1] |
| SMILES | C=CCCCN1C2=CC=CC=C2C(C(=O)N--INVALID-LINK--C(C)(C)C)=N1 | [3] |
Experimental Protocols for Physicochemical Characterization
1.2.1. Determination of Solubility:
A standard protocol for determining the solubility of MDMB-3en-BUTINACA in various solvents involves the following steps:
-
Preparation of Saturated Solutions: An excess amount of MDMB-3en-BUTINACA is added to a known volume of the test solvent (e.g., DMF, DMSO, Ethanol) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: The saturated solutions are centrifuged at high speed to pellet any undissolved solid.
-
Quantification: A known volume of the supernatant is carefully removed, diluted with an appropriate solvent, and the concentration of MDMB-3en-BUTINACA is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1.2.2. Stability Assessment:
The long-term stability of MDMB-3en-BUTINACA as a reference standard can be evaluated using the following protocol:
-
Sample Preparation and Storage: Aliquots of a well-characterized batch of MDMB-3en-BUTINACA, dissolved in a suitable solvent like acetonitrile, are stored under controlled conditions (e.g., -20°C in the dark).
-
Initial Analysis: At the beginning of the study (time zero), a set of aliquots is analyzed to determine the initial concentration and purity.
-
Time-Point Analysis: At specified time intervals (e.g., 3, 6, 12, 24, 36, 48, and 60 months), aliquots are removed from storage and analyzed for concentration and the presence of degradation products using a stability-indicating analytical method (e.g., LC-MS/MS).
-
Data Evaluation: The concentration of MDMB-3en-BUTINACA at each time point is compared to the initial concentration. A significant decrease in concentration or the appearance of degradation products indicates instability under the tested storage conditions.
Pharmacological Profile
MDMB-3en-BUTINACA is a potent synthetic cannabinoid that primarily acts on the cannabinoid receptors CB1 and CB2. Its pharmacological profile is crucial for understanding its psychoactive effects and potential toxicity.
Receptor Binding and Functional Activity
Functional activity data for the closely related compound, MDMB-3en-BINACA, at the human CB1 receptor, offers a strong indication of the potency and efficacy of MDMB-3en-BUTINACA.
| Compound | Receptor | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Compound |
| MDMB-3en-BINACA | Human CB1 | β-arrestin 2 recruitment | 14.3 | 286 | JWH-018 |
This data suggests that MDMB-3en-BUTINACA is likely a potent and highly efficacious agonist at the CB1 receptor.
Experimental Protocols for Pharmacological Evaluation
2.2.1. Radioligand Binding Assay for Receptor Affinity (Ki) Determination:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from transfected cell lines.
-
Competitive Binding: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (MDMB-3en-BUTINACA).
-
Separation and Detection: The reaction is terminated, and the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
2.2.2. β-Arrestin Recruitment Assay for Functional Activity (EC₅₀ and Eₘₐₓ) Determination:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is engineered to co-express the human CB1 receptor and a β-arrestin fusion protein linked to a reporter enzyme (e.g., β-galactosidase).
-
Compound Treatment: The cells are treated with varying concentrations of MDMB-3en-BUTINACA.
-
Signal Detection: Upon agonist binding to the CB1 receptor, β-arrestin is recruited to the receptor, leading to the complementation and activation of the reporter enzyme. The resulting signal (e.g., luminescence or fluorescence) is measured.
-
Data Analysis: The concentration-response curve is plotted, and the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) are calculated.
Signaling Pathways and Metabolism
The biological effects of MDMB-3en-BUTINACA are mediated through complex intracellular signaling cascades following its interaction with cannabinoid receptors. Its metabolism in the body is a critical determinant of its duration of action and the formation of potentially active or toxic byproducts.
Cannabinoid Receptor Signaling
The activation of cannabinoid receptors, particularly CB1, by synthetic agonists like MDMB-3en-BUTINACA initiates a cascade of intracellular events. A simplified representation of the primary signaling pathways is depicted below.
Caption: Simplified signaling pathway of MDMB-3en-BUTINACA at the CB1 receptor.
In Vitro and In Vivo Metabolism
The metabolism of MDMB-3en-BUTINACA is expected to proceed through several key pathways, primarily involving phase I reactions. A potential metabolite, MDMB-3en-BUTINACA butanoic acid, has been identified, suggesting that ester hydrolysis is a significant metabolic route.[6] Other likely metabolic transformations, based on related synthetic cannabinoids, include hydroxylation of the butenyl side chain and the indazole ring.
The following diagram illustrates a general experimental workflow for investigating the in vitro metabolism of MDMB-3en-BUTINACA.
Caption: General workflow for in vitro metabolism studies of MDMB-3en-BUTINACA.
Experimental Protocol for In Vitro Metabolism
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (HLMs), a phosphate buffer (pH 7.4), and MDMB-3en-BUTINACA (introduced from a stock solution in an organic solvent, ensuring the final solvent concentration is low, e.g., <1%).
-
Pre-incubation and Reaction Initiation: The mixture is pre-incubated at 37°C for a short period before the reaction is initiated by the addition of an NADPH-generating system (or NADPH).
-
Incubation: The reaction is allowed to proceed at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to separate, identify, and quantify the parent drug and its metabolites. High-resolution mass spectrometry is often employed for the structural elucidation of unknown metabolites.
This technical guide provides a foundational understanding of the physicochemical and pharmacological properties of MDMB-3en-BUTINACA. The provided data and protocols are intended to support researchers in the accurate and safe handling, analysis, and further investigation of this synthetic cannabinoid. It is imperative that all research involving this compound is conducted in accordance with institutional and regulatory guidelines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MDMB-3en-BUTINACA | C19H25N3O3 | CID 168314719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MDMB-3en-BUTINACA | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
